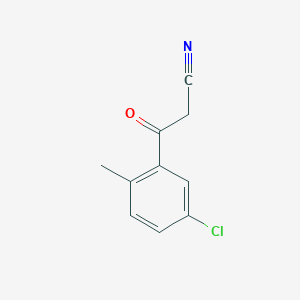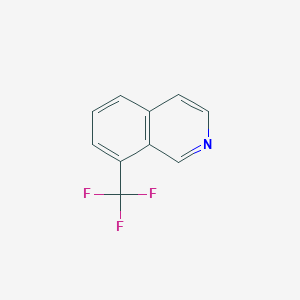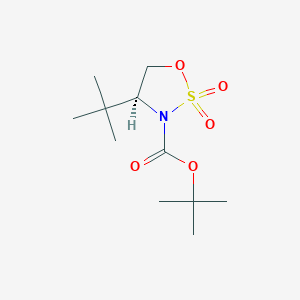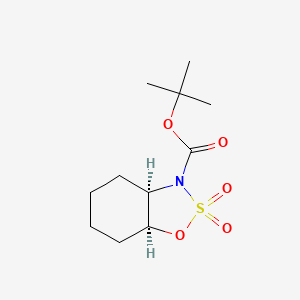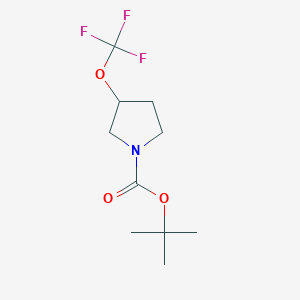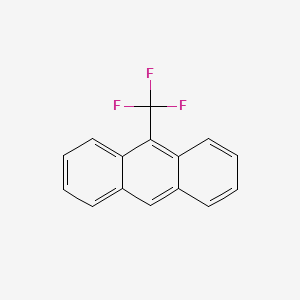
9-(Trifluoromethyl)anthracene
Vue d'ensemble
Description
9-(Trifluoromethyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
Synthesis Analysis
The synthesis of this compound involves the Suzuki/Sonogashira cross-coupling reactions . The crude product is purified by column chromatography to yield a light yellow powder .Molecular Structure Analysis
The molecular formula of this compound is C15H9F3 . The average mass is 246.227 Da and the monoisotopic mass is 246.065628 Da .Chemical Reactions Analysis
The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The radical trifluoromethylation by photoredox catalysis has emerged .Applications De Recherche Scientifique
Photocatalytic Applications
9-(Trifluoromethyl)anthracene has been studied for its potential in photocatalytic applications. Noto et al. (2018) described the use of anthracene-based photocatalysts with high reducing power for radical fluoroalkylation under visible light irradiation. These photocatalysts can generate versatile fluoroalkyl radicals, such as trifluoromethyl radicals, from corresponding electron-accepting precursors (Noto et al., 2018).
Optical and Electronic Applications
Anthracene derivatives, including those substituted at the 9,10-positions, have been explored for use in optical and electronic applications like OLEDs and triplet-triplet annihilation upconversion. Gray et al. (2015) investigated 9,10-disubstituted anthracenes and found that substitutions can slightly alter UV/Vis absorption but more significantly affect fluorescence properties. These derivatives were also successfully utilized in triplet-triplet annihilation upconversion systems, showing potential for blue-emitting materials (Gray et al., 2015).
Photomechanical Materials
Fluorinated derivatives of 9-anthracene carboxylic acid have been synthesized to explore their photomechanical properties. Zhu et al. (2014) studied four fluorinated derivatives and found that their photomechanical properties varied widely, with some exhibiting rapid recovery times under light irradiation, indicating potential for improved solid-state photomechanical materials (Zhu et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Anthracene and its derivatives have played an important role as organic chromophores since its discovery. Many dyes are based on the anthracene structure and applications for these blue emitting chromophores are plentiful in a variety of fields, from organic light emitting diodes (OLEDs) and fluorescent probes to organic scintillators and more recently photon-upconversion through triplet–triplet annihilation . The future design of blue emitting materials will benefit from knowing which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .
Propriétés
IUPAC Name |
9-(trifluoromethyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPWQJEUXDWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



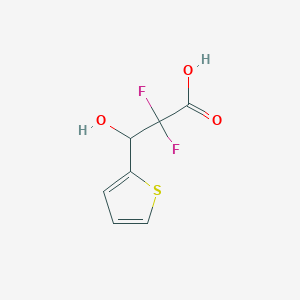
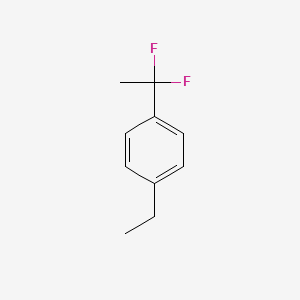

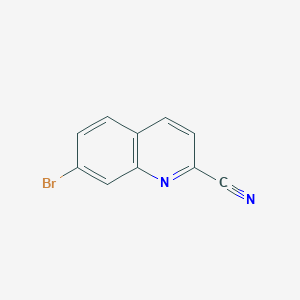

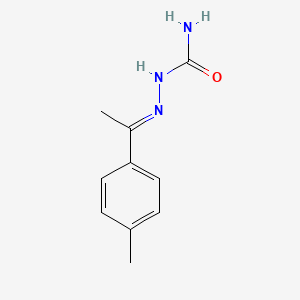
![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
